4-Chloro-6-methylpyridin-2-amine

Übersicht

Beschreibung

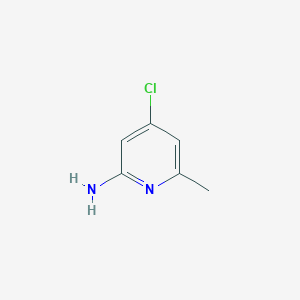

4-Chloro-6-methylpyridin-2-amine (CAS: 36340-61-1) is a halogenated aminopyridine derivative with a molecular formula of C₆H₇ClN₂ and a molecular weight of 142.59 g/mol. This compound features a pyridine core substituted with a chlorine atom at the 4-position, a methyl group at the 6-position, and an amino group at the 2-position (Figure 1). It is widely utilized as a key intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic drug candidates .

For example, it reacts with triazole derivatives under heated conditions (150°C) in the presence of DIPEA (N,N-diisopropylethylamine) to form complex heterocycles . Additionally, it serves as a precursor for synthesizing 4-methoxy-6-methylpyridin-2-amine via methoxylation under basic conditions .

Wirkmechanismus

Mode of Action

It’s known that the compound belongs to the group of nitropyridine pesticides . These compounds typically work by inhibiting key enzymes or disrupting essential biochemical pathways in pests. The specific interactions of 2-Amino-4-chloro-6-picoline with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is estimated to be around 1.52, which can influence its bioavailability .

Action Environment

The action, efficacy, and stability of 2-Amino-4-chloro-6-picoline can be influenced by various environmental factors. For instance, the compound should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C to maintain its stability . The compound’s solubility, which can affect its action and efficacy, is predicted to be soluble in water

Biologische Aktivität

4-Chloro-6-methylpyridin-2-amine is a compound that has garnered interest in various fields of biological and medicinal chemistry. Its unique structure and properties suggest potential applications in therapeutic contexts, particularly in the inhibition of specific enzymes and pathways relevant to disease processes. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound (CAS Number: 36340-61-1) is characterized by its pyridine ring with a chlorine atom and a methyl group at specific positions. The molecular formula is C₆H₇ClN₂, and its structure can influence its biological interactions.

The biological activity of this compound is primarily attributed to its role as an inhibitor of various enzymes. Notably, it has been studied for its potential effects on the following:

- mTOR Pathway Inhibition : The compound has been implicated in the modulation of the mTOR signaling pathway, which is crucial for cell growth and metabolism. mTOR inhibitors are significant in cancer therapy due to their role in regulating cell proliferation and survival .

- Neuropathy Target Esterase (NTE) : Research indicates that this compound may interact with NTE, a serine hydrolase involved in neuroprotection and lipid metabolism. Inhibition of NTE can lead to neurotoxic effects, highlighting the compound's potential relevance in neuropharmacology .

Enzyme Inhibition Studies

- Inhibition of Thiaminase I : A study demonstrated that this compound effectively inhibits thiaminase I from Bacillus thiaminolyticus, showcasing its potential as a therapeutic agent against thiamine deficiency-related conditions. The inhibition was time-dependent, indicating a strong interaction with the enzyme .

- Antiparasitic Activity : The compound has shown promise against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro studies indicated that it could inhibit critical metabolic pathways necessary for the parasite's survival, suggesting potential for development as an antiparasitic drug .

Case Studies

Several studies highlight the biological activity of this compound:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

- Absorption : The compound may have moderate oral bioavailability, but further studies are needed to establish precise pharmacokinetic profiles.

- Metabolism : It undergoes metabolic processes involving cytochrome P450 enzymes, which could influence its efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4-Chloro-6-methylpyridin-2-amine, and how can reaction conditions be optimized to improve yield?

- Methodology :

- Step 1 : Start with a substituted pyridine precursor (e.g., 6-methylpyridin-2-amine). Introduce chlorine at the 4-position via electrophilic substitution using reagents like N-chlorosuccinimide (NCS) under controlled temperature (0–25°C) in anhydrous dichloromethane .

- Step 2 : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Purify the crude product using column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

- Optimization : Adjust stoichiometry of chlorinating agents and reaction time to minimize byproducts (e.g., over-chlorination). Typical yields range from 15% to 40% for similar pyridine derivatives .

Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

- Methodology :

- NMR Analysis : Use and NMR to confirm substitution patterns. For example, the amine proton (-NH) typically appears as a broad singlet at δ 5.5–6.5 ppm, while aromatic protons show coupling patterns consistent with pyridine ring substitution .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Resolve the structure using SHELX software (e.g., SHELXL-2018/3 for refinement), ensuring R-factor < 0.05 for high reliability .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

- Methodology :

- Solubility : Test solubility in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., chloroform). Pyridine derivatives often exhibit moderate solubility in DMSO, facilitating reactions in aprotic conditions .

- Stability : Store under inert atmosphere (N/Ar) at –20°C to prevent degradation. Monitor via periodic NMR or HPLC to detect decomposition (e.g., oxidation of -NH groups) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic properties and reactivity of this compound?

- Methodology :

- Step 1 : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the -NH group often acts as an electron donor .

- Step 2 : Simulate reaction pathways (e.g., electrophilic substitution at the 4-position) using transition-state analysis. Compare theoretical activation energies with experimental kinetic data to validate models .

Q. What strategies can resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

- Methodology :

- Data Reconciliation : Re-examine solvent effects in DFT calculations (e.g., using the polarizable continuum model). Adjust basis sets (e.g., 6-311++G(d,p)) to better replicate NMR chemical shifts .

- Experimental Validation : Perform variable-temperature NMR or isotope labeling to confirm dynamic processes (e.g., tautomerism) that may explain discrepancies .

Q. How can this compound serve as a ligand in coordination chemistry, and what metal complexes exhibit catalytic potential?

- Methodology :

- Ligand Design : Utilize the amine and pyridine nitrogen as binding sites. Synthesize complexes with transition metals (e.g., Cu(II), Pd(II)) under reflux in ethanol/water mixtures .

- Catalytic Screening : Test complexes in cross-coupling reactions (e.g., Suzuki-Miyaura). Characterize catalytic efficiency via turnover number (TON) and compare with established ligands like bipyridine .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?

- Methodology :

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC determination. Compare derivatives with structural analogs (e.g., 6-aryl-pyrimidin-4-amine compounds showing 7–24% inhibition at 10 μM) .

- Mechanistic Studies : Perform flow cytometry to assess apoptosis induction or Western blotting to identify protein targets (e.g., kinases inhibited by pyridine derivatives) .

Q. Methodological Notes

- Crystallography : SHELX software is preferred for small-molecule refinement due to its robustness with high-resolution data .

- DFT Validation : Cross-check computational results with experimental spectroscopic data to ensure accuracy .

- Safety : Follow protocols for handling chlorinated amines (e.g., use fume hoods, PPE) as per SDS guidelines .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The compound is compared below with structurally related pyridine and pyrimidine derivatives, focusing on substituent patterns, physicochemical properties, and applications.

Table 1: Key Properties of 4-Chloro-6-methylpyridin-2-amine and Analogues

Reactivity and Functional Differences

- Core Structure Effects: Pyridine vs. Pyrimidine: Pyridine (6-membered ring with one N atom) exhibits distinct electronic properties compared to pyrimidine (6-membered ring with two N atoms). Pyrimidines generally show higher polarity and hydrogen-bonding capacity, making them prevalent in drug design (e.g., antimetabolites) . Electrochemical Reactivity: Chlorinated pyrimidines (e.g., 4-amino-6-chloropyrimidine) undergo efficient electrochemical arylations due to electron-deficient cores, whereas pyridine derivatives like this compound may require harsher conditions for cross-coupling .

- Substituent Effects: Chlorine Position: In pyrimidines, chlorine at the 4-position (e.g., 2-amino-4-chloro-6-methylpyrimidine) enhances electrophilicity, facilitating nucleophilic displacement reactions. In contrast, chlorine at the 5-position (e.g., 5-chloro-6-methyl-N-phenethylpyrimidin-4-amine) may sterically hinder reactivity . Methoxy vs. Methyl Groups: Methoxy substituents (e.g., 4-chloro-6-methoxypyrimidin-2-amine) increase solubility but reduce metabolic stability compared to methyl groups .

Eigenschaften

IUPAC Name |

4-chloro-6-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-5(7)3-6(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKMKJOVXQEEHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40597727 | |

| Record name | 4-Chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36340-61-1 | |

| Record name | 4-Chloro-6-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40597727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.